molecular formula C21H13NO8 B3179618 5,5'-(Pyridine-2,5-diyl)diisophthalic acid CAS No. 1431292-15-7

5,5'-(Pyridine-2,5-diyl)diisophthalic acid

Cat. No.: B3179618
CAS No.: 1431292-15-7
M. Wt: 407.3 g/mol
InChI Key: BSJOPMLLNCHGJC-UHFFFAOYSA-N
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Description

5,5’-(Pyridine-2,5-diyl)diisophthalic acid is a tetracarboxylic acid compound that features two isophthalic acid moieties connected by a pyridine spacer. This compound is known for its rigid structure and is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions .

Mechanism of Action

Target of Action

The primary target of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid, also known as 5,5’-(2,5-Pyridinediyl)bisisophthalic acid, is the formation of a microporous metal-organic framework (MOF) with open metal sites and Lewis basic pyridyl sites . This compound plays a crucial role in the synthesis and structural characterization of the MOF .

Mode of Action

The compound interacts with its targets by forming a microporous MOF with open metal sites and Lewis basic pyridyl sites . This interaction results in a structure that has suitable pore space for the uptake of gases such as acetylene .

Biochemical Pathways

The compound affects the pathway of gas storage at room temperature. The formation of the MOF provides a structure with suitable pore space, which allows for the high storage of gases like acetylene and methane .

Pharmacokinetics

It’s known that the compound is used in the solvothermal synthesis of mofs

Result of Action

The result of the compound’s action is the formation of a MOF with high gas storage capacity. The MOF, known as ZJU-5a, exhibits high absolute methane storage of 190 cm³ (STP) cm⁻³ at 35 bar and 224 cm³ (STP) cm⁻³ at 60 bar at room temperature . The acetylene uptake in ZJU-5a reaches the highest value of 290 cm³ g⁻¹ at 273 K and 1 bar .

Action Environment

The action of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid is influenced by environmental factors such as temperature and pressure. The compound exhibits high gas storage capacity at room temperature . The pressure also affects the storage capacity of the MOF, with higher pressures resulting in increased gas storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid typically involves the reaction of 2,5-dibromopyridine with isophthalic acid derivatives under specific conditions. One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Pyridine-2,5-diyl)diisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Pyridine-2,5-diyl)diisophthalic acid is unique due to its specific pyridine spacer, which imparts distinct electronic and steric properties. This uniqueness allows for the formation of MOFs with tailored pore sizes and functionalities, making it highly versatile for various applications .

Properties

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO8/c23-18(24)13-3-11(4-14(7-13)19(25)26)10-1-2-17(22-9-10)12-5-15(20(27)28)8-16(6-12)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJOPMLLNCHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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